molecular formula C17H15N3O2 B1628414 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid CAS No. 904815-20-9

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid

Cat. No.: B1628414
CAS No.: 904815-20-9
M. Wt: 293.32 g/mol
InChI Key: HWTBAONFWVRVPN-UHFFFAOYSA-N
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Description

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid is a heterocyclic compound that belongs to the quinoxaline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid typically involves the condensation of 4-(dimethylamino)benzaldehyde with o-phenylenediamine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can intercalate into DNA, inhibiting the replication and transcription processes. It may also interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid is unique due to the presence of the dimethylamino group, which enhances its biological activity and solubility. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[4-(dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-20(2)12-8-6-11(7-9-12)15-10-18-14-5-3-4-13(17(21)22)16(14)19-15/h3-10H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTBAONFWVRVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587683
Record name 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904815-20-9
Record name 3-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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